molecular formula C33H59NO2 B12636707 8a-methyl-5-methylidene-3-[(octadecylamino)methyl]-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one

8a-methyl-5-methylidene-3-[(octadecylamino)methyl]-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one

Cat. No.: B12636707
M. Wt: 501.8 g/mol
InChI Key: BOEKFXVBTLFYPT-UHFFFAOYSA-N
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Description

The compound 8a-methyl-5-methylidene-3-[(octadecylamino)methyl]-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzofbenzofuran-2-one is a complex organic molecule. It features a benzofbenzofuran core structure, which is a fused ring system, and is substituted with various functional groups, including a long octadecylamino chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8a-methyl-5-methylidene-3-[(octadecylamino)methyl]-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzofbenzofuran-2-one typically involves multiple steps, starting from simpler organic molecules. The key steps include:

  • Formation of the benzofbenzofuran core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the octadecylamino group : This step involves the reaction of the intermediate with octadecylamine under suitable conditions, such as in the presence of a coupling agent.
  • Functional group modifications : Additional steps may be required to introduce or modify other functional groups on the core structure.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions: 8a-methyl-5-methylidene-3-[(octadecylamino)methyl]-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzofbenzofuran-2-one can undergo various types of chemical reactions, including:

  • Oxidation : The compound can be oxidized to introduce additional oxygen-containing functional groups.
  • Reduction : Reduction reactions can be used to modify the existing functional groups, such as reducing ketones to alcohols.
  • Substitution : The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
  • Substitution : Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

8a-methyl-5-methylidene-3-[(octadecylamino)methyl]-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzofbenzofuran-2-one

  • Chemistry : It can be used as a building block for the synthesis of more complex molecules.
  • Biology : The compound may have biological activity, making it a candidate for drug discovery and development.
  • Medicine : Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.
  • Industry : The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 8a-methyl-5-methylidene-3-[(octadecylamino)methyl]-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzofbenzofuran-2-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into specific binding sites, potentially modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds:

  • 3-methyl-5-(5,5,8a-trimethyl-2-methylene-7-oxodecahydro-1-naphthalenyl)pentyl acetate
  • 2-[(1S,2S,4aR,8aS)-1-hydroxy-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid

Uniqueness: 8a-methyl-5-methylidene-3-[(octadecylamino)methyl]-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzofbenzofuran-2-one is unique due to its specific substitution pattern and the presence of the long octadecylamino chain. This distinguishes it from other similar compounds and may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.

Properties

Molecular Formula

C33H59NO2

Molecular Weight

501.8 g/mol

IUPAC Name

8a-methyl-5-methylidene-3-[(octadecylamino)methyl]-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one

InChI

InChI=1S/C33H59NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-34-26-29-28-24-30-27(2)21-20-22-33(30,3)25-31(28)36-32(29)35/h28-31,34H,2,4-26H2,1,3H3

InChI Key

BOEKFXVBTLFYPT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCC1C2CC3C(=C)CCCC3(CC2OC1=O)C

Origin of Product

United States

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